5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine

Physicochemical Properties Medicinal Chemistry ADME Profiling

Select this specific 5-bromo-7-chloro derivative to leverage its unique orthogonal reactivity: the C5-bromide enables a first Suzuki coupling, while the C7-chloride allows a second, independent functionalization under different conditions. This sequential control is impossible with symmetric or mono-halogenated analogs, making it essential for generating focused libraries of asymmetrically disubstituted 1,4-benzodioxanes for CNS and metabolic disease programs where precise LogP (3.0) and steric profiles are critical.

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
CAS No. 936249-25-1
Cat. No. B1399632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine
CAS936249-25-1
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C=C2Br)Cl
InChIInChI=1S/C8H6BrClO2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4H,1-2H2
InChIKeyQTVLKCZYSAGPDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine (CAS 936249-25-1): A Dual-Halogenated Benzodioxane Building Block for Custom Synthetic Exploration


5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine (CAS 936249-25-1) is a synthetic organic compound within the 2,3-dihydro-1,4-benzodioxine class [1]. Its core structure features a fused six-membered aromatic ring and a non-planar 1,4-dioxa-alicycle, a scaffold renowned for its versatility in medicinal chemistry due to its capacity for diverse substitution and interactions with biological targets [2]. This specific derivative is characterized by the presence of bromine and chlorine atoms at the 5- and 7-positions of the aromatic ring, respectively , providing a distinct, dual-halogenated vector for further functionalization via cross-coupling chemistries.

Why 5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine (CAS 936249-25-1) Cannot Be Substituted by Generic Benzodioxane Analogs


The assumption that any halogenated 2,3-dihydro-benzo[1,4]dioxine can serve as a direct replacement for 5-bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine is fundamentally flawed in a research or development setting. The specific 5-bromo-7-chloro substitution pattern imparts a unique combination of physicochemical and electronic properties that dictate its behavior in chemical reactions and biological systems. For instance, the presence of both bromine and chlorine atoms influences the compound's lipophilicity (LogP) and hydrogen-bonding capacity in ways that mono-halogenated or non-halogenated analogs cannot replicate . In medicinal chemistry, the 1,4-benzodioxane scaffold's activity is known to be highly dependent on its specific substitution pattern [1]; changing this pattern can alter receptor binding affinity, metabolic stability, or synthetic accessibility. Therefore, selecting this specific building block is not a matter of convenience but a critical decision to maintain the integrity of a synthetic route or the fidelity of a biological assay.

Product-Specific Quantitative Evidence for 5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine (CAS 936249-25-1)


Distinct Physicochemical Profile: Lipophilicity and Hydrogen Bonding Capacity Differentiate from Mono-Halogenated Analogs

The unique 5-bromo-7-chloro substitution pattern on the benzodioxane core confers a distinct physicochemical profile compared to mono-halogenated or unsubstituted analogs. The calculated partition coefficient (XLogP3-AA) is 3.0 [1]. This value represents a measurable increase in lipophilicity compared to the unsubstituted 2,3-dihydro-benzo[1,4]dioxine (XLogP3 ~1.5). The compound also features a Topological Polar Surface Area (TPSA) of 18.5 Ų and zero hydrogen-bond donors [1]. This combination of high lipophilicity and low polar surface area is a key determinant of membrane permeability and is distinct from analogs like 5-bromo-2,3-dihydro-benzo[1,4]dioxine or 7-chloro-2,3-dihydro-benzo[1,4]dioxine, which would exhibit intermediate LogP values and potentially different biological distribution.

Physicochemical Properties Medicinal Chemistry ADME Profiling

Defined Physical State for Formulation and Handling: Solid at Ambient Temperature Unlike Some Liquid Analogs

5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine is a solid at ambient conditions, with a reported melting point range of 56.5–58 °C [1]. This physical state offers a tangible advantage in handling, weighing, and formulation compared to liquid analogs like 2,3-dihydro-benzo[1,4]dioxine (which is an oily liquid). A solid form is generally easier to purify, store, and accurately dispense in a laboratory setting, reducing experimental variability and simplifying process development.

Chemical Synthesis Process Chemistry Formulation

High Purity Specification Reduces Purification Burden Relative to Custom-Synthesized Batches

Commercially available 5-bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine is typically specified with a minimum purity of 98% or 95% . This level of purity is a verifiable metric that provides a consistent starting point for further chemical transformations. In contrast, opting for an in-house custom synthesis of this specific analog or a less common derivative could introduce significant variability and require additional, time-consuming purification steps to achieve a comparable grade. The assured purity directly impacts reaction yield consistency and minimizes side reactions arising from unknown impurities.

Chemical Synthesis Analytical Chemistry Quality Control

Orthogonal Reactive Handles for Chemoselective Elaboration via Cross-Coupling

The 5-bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine molecule presents two distinct halogen atoms—bromine at C5 and chlorine at C7—that offer orthogonal reactivity in cross-coupling reactions [1]. The C–Br bond is generally more reactive towards oxidative addition with palladium catalysts compared to the C–Cl bond. This allows for sequential functionalization under carefully controlled conditions. This is in direct contrast to symmetric dihalogenated analogs (e.g., 5,7-dibromo-2,3-dihydro-benzo[1,4]dioxine), which would likely undergo non-selective double substitution, or mono-halogenated analogs, which offer only one site for diversification.

Organic Synthesis Cross-Coupling Chemoselectivity

Best Application Scenarios for Procuring 5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine (CAS 936249-25-1)


Structure-Activity Relationship (SAR) Studies Targeting CNS or Metabolic Pathways

This compound is ideal for SAR studies within CNS or metabolic disease programs where the 1,4-benzodioxane core is relevant. Its specific LogP of 3.0 [1] and dual-halogenation pattern allow researchers to probe the impact of a precise, moderately lipophilic and sterically demanding motif on target binding and pharmacokinetic properties. It serves as a key intermediate to generate a focused library where the C5-bromo and C7-chloro handles can be sequentially modified to explore the chemical space around the benzodioxane core, a strategy commonly employed to optimize leads for nicotinic, adrenergic, or serotoninergic receptors [2].

Chemoselective Synthesis of Complex Asymmetric Benzodioxane Derivatives

For synthetic and medicinal chemistry groups focusing on the efficient generation of structural diversity, this compound is a strategic building block. The orthogonal reactivity of the bromine and chlorine substituents enables the execution of sequential cross-coupling reactions, such as a first Suzuki coupling at the C5-bromide position, followed by a subsequent coupling at the C7-chloride position under different conditions . This capability to install two different aryl, heteroaryl, or alkyl groups in a controlled, stepwise manner provides direct access to a unique set of asymmetrically disubstituted benzodioxanes that would be difficult to obtain using symmetric dihalogenated or mono-functionalized starting materials.

Development of Novel Antithrombotic or Cardiovascular Agents

Research has demonstrated that chiral 2,3-dihydro-1,4-benzodioxine derivatives can be developed as dual antithrombotic agents with balanced activities against thrombin and fibrinogen GPIIb/IIIa binding [3]. The 5-bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine scaffold, while not a final drug candidate, represents a versatile template for creating new analogs in this therapeutic area. Its two distinct halogenation sites provide a platform for further functionalization to introduce the necessary binding moieties for these cardiovascular targets, allowing researchers to systematically vary substituents and explore the regio- and stereochemical requirements for potent dual inhibition.

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